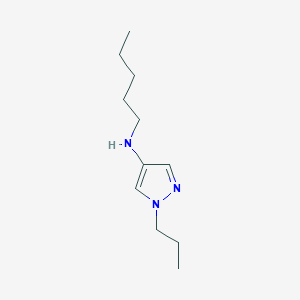

N-pentyl-1-propyl-1H-pyrazol-4-amine

Beschreibung

N-pentyl-1-propyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a pentyl group (-C₅H₁₁) attached to the amine nitrogen and a propyl group (-C₃H₇) at the 1-position of the pyrazole ring.

However, the absence of aromatic or heteroaromatic groups (e.g., pyridinyl) may reduce polar interactions compared to its analogs.

Eigenschaften

Molekularformel |

C11H21N3 |

|---|---|

Molekulargewicht |

195.30 g/mol |

IUPAC-Name |

N-pentyl-1-propylpyrazol-4-amine |

InChI |

InChI=1S/C11H21N3/c1-3-5-6-7-12-11-9-13-14(10-11)8-4-2/h9-10,12H,3-8H2,1-2H3 |

InChI-Schlüssel |

OHBNDMXJDOAGKI-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCNC1=CN(N=C1)CCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-pentyl-1-propyl-1H-pyrazol-4-amine typically involves the reaction of appropriate hydrazines with 1,3-diketones or their equivalents. One common method is the cyclization of enaminones with hydrazines under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as iodine or other Lewis acids to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-Pentyl-1-propyl-1H-pyrazol-4-amin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um entsprechende Pyrazoloxid-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel unter sauren oder basischen Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel in Lösungsmitteln wie Ethanol oder Tetrahydrofuran.

Substitution: Nukleophile wie Halogenide, Alkoxide oder Amine in Gegenwart von Katalysatoren oder unter thermischen Bedingungen.

Hauptprodukte, die gebildet werden:

Oxidation: Pyrazoloxid-Derivate und verwandte Derivate.

Reduktion: Reduzierte Pyrazol-Derivate mit veränderten funktionellen Gruppen.

Substitution: Substituierte Pyrazol-Verbindungen mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-Pentyl-1-propyl-1H-pyrazol-4-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen wie Enzymen und Rezeptoren. Die Verbindung kann an aktiven Zentren binden und die Aktivität dieser Ziele modulieren. Diese Interaktion kann zu verschiedenen biologischen Wirkungen führen, wie der Hemmung der Enzymaktivität oder der Aktivierung von Signalwegen. Die genauen molekularen Ziele und Wege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of N-pentyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key differences between N-pentyl-1-propyl-1H-pyrazol-4-amine and related compounds:

*Note: Data for this compound are inferred from structural analogs due to lack of direct experimental reports.

Key Observations:

- Lipophilicity : The pentyl and propyl groups in the target compound likely increase lipophilicity compared to analogs with cyclopropyl or methylthiopropyl substituents. This property could improve bioavailability but may reduce water solubility.

- Aromatic Interactions : Unlike analogs with pyridinyl groups (e.g., ), the absence of aromatic rings in the target compound may limit π-π stacking or polar interactions in biological targets.

Spectroscopic and Physicochemical Properties

- NMR Trends : Analogs with pyridinyl groups exhibit distinct aromatic proton shifts (e.g., δ 8.87 ppm in CDCl₃) , whereas the target compound’s alkyl-dominated structure would show signals in the δ 0.5–3.0 ppm range for aliphatic protons.

- Melting Points : The cyclopropyl derivative’s higher melting point (104–107°C) compared to alkylated analogs suggests stronger intermolecular forces due to its rigid structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.